molecular formula C25H28N2O2 B8534807 1-Benzoyl-4-(2-(6-methoxy-2-naphthalenyl)propyl)piperazine CAS No. 72278-69-4

1-Benzoyl-4-(2-(6-methoxy-2-naphthalenyl)propyl)piperazine

Cat. No. B8534807
M. Wt: 388.5 g/mol
InChI Key: XYUYIOYRMRQHMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04243665

Procedure details

Benzoyl chloride (0.58 ml, 5 mmols) is added, at 0° C., to a solution of 2-(2-piperazino-1-methylethyl)-6-methoxynaphthalene (1.42 g, 5 mmols) and N-ethylmorpholine (0.65 ml, 5 mmols) in 15 ml of methylene chloride. The mixture is allowed to return to ambient temperature and stirred for 3 hours. The reaction medium is washed with water and dried over sodium sulphate. Concentration of the mixture yields an oily residue which dissolves in ether and crystallises. The compound is recrystallised from ethyl acetate (15 ml).
Quantity
0.58 mL
Type
reactant
Reaction Step One
Name
2-(2-piperazino-1-methylethyl)-6-methoxynaphthalene
Quantity
1.42 g
Type
reactant
Reaction Step One
Quantity
0.65 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[N:10]1([CH2:16][CH:17]([C:19]2[CH:28]=[CH:27][C:26]3[C:21](=[CH:22][CH:23]=[C:24]([O:29][CH3:30])[CH:25]=3)[CH:20]=2)[CH3:18])[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]1.C(N1CCOCC1)C>C(Cl)Cl.CCOCC>[C:1]([N:13]1[CH2:12][CH2:11][N:10]([CH2:16][CH:17]([C:19]2[CH:28]=[CH:27][C:26]3[C:21](=[CH:22][CH:23]=[C:24]([O:29][CH3:30])[CH:25]=3)[CH:20]=2)[CH3:18])[CH2:15][CH2:14]1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0.58 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Name
2-(2-piperazino-1-methylethyl)-6-methoxynaphthalene
Quantity
1.42 g
Type
reactant
Smiles
N1(CCNCC1)CC(C)C1=CC2=CC=C(C=C2C=C1)OC
Name
Quantity
0.65 mL
Type
reactant
Smiles
C(C)N1CCOCC1
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to return to ambient temperature
WASH
Type
WASH
Details
The reaction medium is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
Concentration of the mixture yields an oily residue which
CUSTOM
Type
CUSTOM
Details
crystallises
CUSTOM
Type
CUSTOM
Details
The compound is recrystallised from ethyl acetate (15 ml)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C(C1=CC=CC=C1)(=O)N1CCN(CC1)CC(C)C1=CC2=CC=C(C=C2C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.